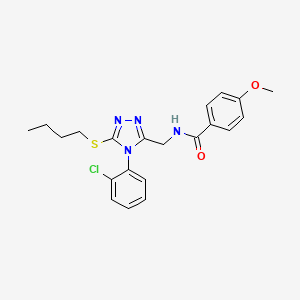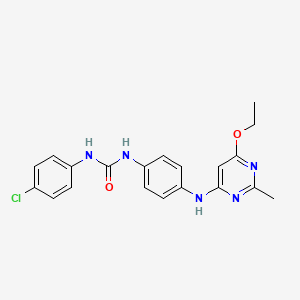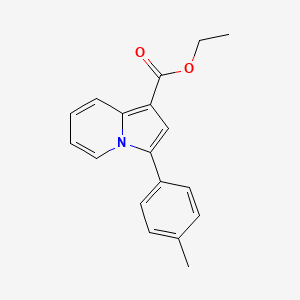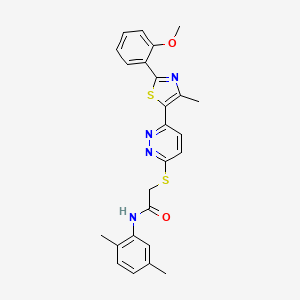
N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel chemical compound with potential applications in various scientific research fields. Its unique structure, combining elements of triazole, benzamide, and other functional groups, makes it a subject of interest in medicinal chemistry, biology, and industrial chemistry.
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities. They are often used in medicinal chemistry as building blocks for drug discovery .
Mode of action
The mode of action of a compound depends on its structure and the functional groups it contains. For instance, the 1,2,4-triazole ring is a versatile scaffold that is found in a number of therapeutic agents. It can interact with biological targets through various types of bonding interactions .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. As mentioned, 1,2,4-triazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may interact with multiple targets and pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. For instance, the presence of functional groups such as the 1,2,4-triazole ring could potentially affect these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of 1,2,4-triazole derivatives, the effects could potentially be quite varied .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the compound’s chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis. Here is a general outline:
Formation of the Triazole Ring: : The initial step often includes the formation of the triazole ring. This can be achieved through cyclization reactions involving suitable precursors under controlled temperature and pH conditions.
Substitution with Butylthio and Chlorophenyl Groups: : Once the triazole core is formed, the butylthio and 2-chlorophenyl groups are introduced via nucleophilic substitution reactions, often facilitated by the presence of a base.
Attachment of the Benzamide Group: : The final step involves the coupling of the triazole derivative with 4-methoxybenzamide, typically using coupling reagents like carbodiimides in an appropriate solvent.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Methods such as flow chemistry could be employed for continuous synthesis, improving yield and efficiency.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the sulfur atom in the butylthio group is oxidized to sulfoxides or sulfones.
Reduction: : Reduction reactions might target the triazole ring or the benzamide group under specific conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed: Oxidation leads to sulfoxides or sulfones; reduction can yield amines or simpler aromatic compounds; substitution reactions result in various derivatives depending on the specific substituents introduced.
Scientific Research Applications
Chemistry: The compound's versatile reactivity makes it a useful intermediate in organic synthesis for creating diverse chemical libraries.
Medicine: N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibits promising pharmacological properties, making it a candidate for the development of new drugs targeting specific pathways.
Industry: Industrially, it can be utilized in the manufacture of materials with specific chemical properties, like polymers or coatings that require unique functionalities.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-4-13-29-21-25-24-19(26(21)18-8-6-5-7-17(18)22)14-23-20(27)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFIFJCVWYCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2579894.png)
![2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2579895.png)




![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2579903.png)

![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)

![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2579914.png)

![tert-butyl 4-[({[5-(furan-2-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B2579917.png)
